molecular formula C9H11NO2S B2543316 4-Phenylisothiazolidine 1,1-dioxide CAS No. 320393-23-5

4-Phenylisothiazolidine 1,1-dioxide

Cat. No.: B2543316
CAS No.: 320393-23-5
M. Wt: 197.25
InChI Key: CAGITIWEIXFGFH-UHFFFAOYSA-N
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Description

4-Phenylisothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.25. The purity is usually 95%.
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Scientific Research Applications

Protein Kinase CK2 Inhibition

A study on the synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives revealed potent inhibitors of human protein kinase CK2. These derivatives were optimized based on biological screening data and molecular modeling, leading to the identification of a compound with significant inhibitory activity (IC50 = 1.5 μM), suggesting potential applications in targeting CK2-related diseases (Chekanov et al., 2014).

Anti-Arthritic Drug Development

Research into novel antiarthritic agents discovered that certain 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) derivatives exhibited potent inhibitory effects on both cyclooxygenase-2 and 5-lipoxygenase enzymes, as well as interleukin-1 production in in vitro assays. These findings suggest their potential as dual inhibitors for treating arthritis, with one compound, S-2474, advancing to clinical trials (Inagaki et al., 2000).

Synthesis of Biologically Active Heterocyclic Compounds

The derivatives of tetrahydrothiophene 1,1-dioxide, including those annulated with the oxazolidine ring, have been explored for their versatile biological activities such as anticancer, antiviral, antibacterial, and neurotropic effects. These compounds serve as building blocks in synthesizing diverse biologically active heterocyclic compounds, emphasizing the chemical versatility and potential pharmaceutical applications of isothiazolidine dioxides (Zarovnaya et al., 2015).

Hypolipidemic Activity

A comparison of phthalimide and 1,2-benzisothiazolin-3-one 1,1-dioxide derivatives demonstrated significant hypolipidemic activity in rodents, indicating the potential of these compounds in lowering serum triglycerides and cholesterol levels. This suggests a promising avenue for the development of new treatments for hyperlipidemia (Chapman et al., 1983).

Regioselective Synthesis

The regioselective synthesis of N-substituted-4-substituted isothiazolidine-1,1-dioxides from epoxides and sulfonamides highlights the chemical adaptability and utility of these compounds in creating a range of racemic and enantioenriched derivatives. This process opens up new possibilities for the synthesis of structurally diverse molecules with potential biological activities (Cleator et al., 2006).

Future Directions

The future research directions involving 4-Phenylisothiazolidine 1,1-dioxide and related compounds could include further exploration of their potential uses in the construction of functional molecular materials . The study of structural–activity relationships may well receive a boost with the advent of computerized molecular graphics .

Properties

IUPAC Name

4-phenyl-1,2-thiazolidine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)7-9(6-10-13)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGITIWEIXFGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS(=O)(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320393-23-5
Record name 4-phenyl-1lambda6,2-thiazolidine-1,1-dione
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